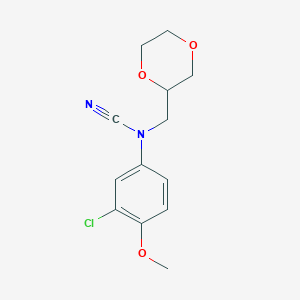
9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide is a synthetic chemical compound notable for its diverse utility in various fields such as chemistry, biology, medicine, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step synthesis. The first step usually involves the derivatization of fluorene to introduce the hydroxyimino and methoxyethyl groups. This is followed by sulfonamide formation under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods: : In industrial settings, the production might involve more streamlined processes, with optimizations for yield, purity, and cost-effectiveness. Large-scale synthesis could involve automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions might be employed to modify the oxidative state of the compound.
Substitution: Various substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reactions often require catalysts, controlled temperatures, and specific solvents.
Major Products Formed: : The products vary based on the type of reaction. For example, oxidation may yield oxo-derivatives, while substitution reactions might result in diverse substituted fluorene compounds.
科学的研究の応用
Chemistry: : The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : It can serve as a biochemical probe, helping to understand biological processes. Researchers study its interactions with biomolecules to uncover new biological pathways.
Medicine: : In medicinal chemistry, it's explored for potential therapeutic properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: : Industrial applications include its use in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The compound exerts its effects through multiple mechanisms. It may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways depend on its application context—whether in biochemical assays or therapeutic research.
類似化合物との比較
Similar Compounds: : Other fluorene derivatives like 9-fluorenone and fluorene-9-bisphenol share structural similarities.
Uniqueness: : What sets 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide apart is its dual functionalization with both hydroxyimino and methoxyethyl groups, offering a unique combination of reactivity and stability.
Conclusion
This detailed overview captures the multifaceted nature of this compound, from its synthesis to applications and mechanisms of action. Its unique attributes make it a compound of significant interest across various scientific and industrial fields.
特性
IUPAC Name |
9-hydroxyimino-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S2/c1-28-9-7-20-30(24,25)13-3-5-15-16-6-4-14(31(26,27)21-8-10-29-2)12-18(16)19(22-23)17(15)11-13/h3-6,11-12,20-21,23H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYTZJJXEZYMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2881144.png)
![8-{[1,1'-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2881145.png)

![N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2881148.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2881156.png)

![N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881159.png)
![7-Oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2881160.png)

![N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2881163.png)
